molecular formula C15H12F3N5OS2 B2859475 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide CAS No. 1396875-94-7

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide

Cat. No.: B2859475
CAS No.: 1396875-94-7
M. Wt: 399.41
InChI Key: ASEJVOGYQFLSEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 4-(trifluoromethyl)-1,3-benzothiazole moiety via an azetidine-carboxamide bridge. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors associated with inflammatory or oncological pathways.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5OS2/c1-7-21-22-13(25-7)20-12(24)8-5-23(6-8)14-19-11-9(15(16,17)18)3-2-4-10(11)26-14/h2-4,8H,5-6H2,1H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASEJVOGYQFLSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Systems

  • 1,3,4-Thiadiazole Derivatives: Compounds like those in (N-(5-acetyl-3-aryl-1,3,4-thiadiazol-2(3H)-ylidene)hydrazono derivatives) and (5-arylidine amino-1,3,4-thiadiazol-2-sulphonamides) share the 1,3,4-thiadiazole core but lack the benzothiazole-azetidine framework. These derivatives often exhibit carbonic anhydrase inhibition or anticancer activity, suggesting the thiadiazole moiety contributes to enzyme interaction .
  • Benzothiazole Analogues: The 4-(trifluoromethyl) substitution on benzothiazole distinguishes the target compound from ’s benzimidazole-triazole derivatives. Fluorination typically enhances bioavailability and target affinity compared to non-fluorinated benzothiazoles .

Functional Group Variations

  • Azetidine vs.
  • Trifluoromethyl vs. Halogen/Hydrophobic Substituents : The CF₃ group in the target compound offers superior electron-withdrawing effects and hydrophobicity compared to halogenated analogues like ’s N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which relies on Cl and F for similar properties .

Pharmacological and Biochemical Properties

Target Compound (Predicted)

  • Mechanism : Likely inhibits enzymes via the benzothiazole’s aromatic stacking and thiadiazole’s hydrogen-bonding capacity. The CF₃ group may enhance membrane permeability.
  • Therapeutic Potential: Analogues in show anticancer activity (MTT assay IC₅₀ values <10 µM), suggesting similar efficacy .

Comparison with Analogues

Compound Class Key Features Bioactivity (Example) Reference
Target Compound Azetidine-carboxamide, CF₃-benzothiazole Predicted enzyme inhibition Hypothetical
1,3,4-Thiadiazole-Sulphonamides Sulphonamide linkers, aryl substitutions Carbonic anhydrase inhibition (Ki ~50 nM)
Benzimidazole-Triazoles Triazole-acetamide bridges Anticancer (IC₅₀: 8–15 µM)
Nitrothiazole Derivatives Chloro/fluoro substituents Antiparasitic (PFOR enzyme inhibition)

Preparation Methods

Rh-Catalyzed Carbene Insertion

The azetidine ring is constructed via Rh-catalyzed carbene insertion into the N–H bond of diazoketones, as demonstrated by Singh et al. For this compound, 3-carboxyazetidine is synthesized by reacting diazoketone 224 (derived from d-amino acids) with Rh2(OAc)4, yielding azetidine 225 with a carboxylic acid group at C3. This method achieves 75–85% yields and high stereocontrol, critical for subsequent functionalization.

Ring Contraction of Pyrrolidinones

Kern et al. describe an alternative route via α-bromo-N-sulfonylpyrrolidinones undergoing ring contraction in the presence of tetrabutylammonium bromide. Applying this to 3-carboxyazetidine synthesis, pyrrolidinone III is treated with MsCl and NaOH, yielding 1-diphenylmethyl-3-methanesulfonyloxyazetidine. Hydrogenolysis with Pd/C and triethylamine removes the diphenylmethyl group, stabilizing the azetidine intermediate against dimerization.

Functionalization of the Azetidine Nitrogen

Introduction of the 4-(Trifluoromethyl)-1,3-benzothiazol-2-yl Group

The benzothiazole moiety is synthesized by cyclizing 2-amino-4-(trifluoromethyl)thiophenol with a carbonyl source. Huang et al. report catalyst-free conditions for benzothiazole formation using CS2 and K2CO3 in DMF. The resulting 2-chlorobenzothiazole is coupled to azetidine via nucleophilic aromatic substitution. Using NaH as a base in THF, the azetidine nitrogen displaces the chloride, yielding 1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid.

Synthesis of the 5-Methyl-1,3,4-thiadiazol-2-amine Fragment

Cyclization of Thiosemicarbazides

The 5-methyl-1,3,4-thiadiazol-2-amine is prepared via cyclization of acetylthiosemicarbazide with PCl5 in dry toluene. Dehydrosulfurization using HgO in glacial acetic acid eliminates sulfur, forming the thiadiazole ring in 42–62% yields. NMR analysis confirms the structure, with characteristic singlet peaks for the methyl group (δ 2.5 ppm) and NH2 (δ 5.8 ppm).

Amide Coupling to Assemble the Final Compound

Activation of the Azetidine Carboxylic Acid

The carboxylic acid group is activated as an acyl chloride using SOCl2 in dichloromethane. Alternatively, mixed anhydride formation with ClCO2Et and N-methylmorpholine achieves activation without racemization.

Coupling with 5-Methyl-1,3,4-thiadiazol-2-amine

The activated acyl intermediate is reacted with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of Hünig’s base. The reaction proceeds in anhydrous DMF at 0–5°C, yielding the target carboxamide in 68% yield after recrystallization from ethanol/water.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.89 (d, J = 8.4 Hz, 1H, benzothiazole-H), 4.62 (t, J = 7.2 Hz, 2H, azetidine-CH2), 4.15 (t, J = 7.2 Hz, 2H, azetidine-CH2), 2.51 (s, 3H, CH3).
  • 13C NMR : δ 170.2 (CONH), 165.4 (C=O), 155.1 (benzothiazole-C), 122.1 (q, CF3), 42.3 (azetidine-C).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%) Reference
Azetidine formation Rh-catalyzed carbene insertion 82 98
Benzothiazole coupling Nucleophilic substitution 75 95
Thiadiazole synthesis HgO-mediated dehydrosulfurization 58 90
Amide coupling Acyl chloride activation 68 97

Challenges and Optimization

Azetidine Stability

The azetidine ring’s strain necessitates stabilization during synthesis. Triethylamine (10 wt%) during hydrogenolysis suppresses dimerization, increasing yields from 70% to 92%.

Regioselectivity in Benzothiazole Formation

Electron-withdrawing CF3 groups direct cyclization to the para position, confirmed by NOE studies.

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step heterocyclic condensation reactions. Key steps include:

  • Thiadiazole core formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives in the presence of POCl₃ (e.g., reflux at 90°C for 3 hours) .
  • Azetidine ring functionalization : Coupling reactions using activated intermediates (e.g., benzothiazole-2-yl azetidine precursors) under anhydrous conditions .
  • Trifluoromethyl group introduction : Electrophilic substitution or nucleophilic displacement using CF₃-containing reagents in polar aprotic solvents like DMF . Optimization : Reaction temperature, solvent polarity (e.g., ethanol vs. acetonitrile), and stoichiometric ratios (e.g., 1:1.2 molar ratios for K₂CO₃ in SN2 reactions) are critical for yield improvement .
Key Reaction Parameters Example Conditions Impact on Yield
Solvent (polarity)Ethanol (dielectric: 24.3) vs. DMF (dielectric: 37)Higher polarity increases cyclization efficiency by 15–20%
Temperature90°C vs. RTReflux improves thiadiazole ring closure by 30%
CatalystH₂SO₄ (conc.)Enhances cyclization kinetics (97% yield in 24 hours)

Q. Which spectroscopic and crystallographic methods are used for structural confirmation?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1670–1657 cm⁻¹ for amides, C-F stretch at 1105–1044 cm⁻¹ for CF₃ groups) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., azetidine CH₂ at δ 3.2–3.5 ppm, benzothiazole aromatic protons at δ 7.5–8.0 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 384–450) and fragmentation patterns .
  • X-ray Diffraction : Resolves bond lengths (e.g., C=N: 1.27–1.32 Å, C–N: 1.47 Å) and dihedral angles in co-crystals, critical for azetidine ring conformation analysis .

Advanced Research Questions

Q. How are synthetic challenges in cyclization and intermediate stability addressed?

  • Intermediate Isolation : Unstable intermediates (e.g., thioamide derivatives) are trapped using concentrated H₂SO₄, followed by rapid ice quenching to prevent degradation .
  • Co-crystallization : Co-crystals of intermediates (e.g., 4.1 and 4.1a in ) are analyzed via X-ray to guide reaction pathway adjustments .
  • Reagent Selection : P₂S₅ is avoided due to side reactions; iodine/TEA in DMF promotes cleaner cyclization with sulfur elimination .

Q. What strategies resolve contradictions in biological activity data (e.g., pro-apoptotic vs. cytotoxic effects)?

  • Dose-Dependent Studies : IC₅₀ values are validated across multiple cell lines (e.g., HepG2 vs. MCF-7) to differentiate target-specific effects from general cytotoxicity .
  • Mechanistic Profiling : Flow cytometry (cell cycle arrest at G1/S phase) and caspase-3/7 assays confirm apoptosis induction, ruling off-target necrosis .
  • SAR Analysis : Modifying the trifluoromethyl group’s position (para vs. meta) alters logP values by 0.5–1.0 units, impacting membrane permeability and activity .
Structural Modification Biological Impact Reference
Trifluoromethyl (CF₃) at benzothiazole C4Enhances apoptosis (IC₅₀: 8.2 μM) vs. non-CF₃ analogs (IC₅₀: >50 μM)
Methyl substitution on thiadiazoleReduces hepatotoxicity by 40% (ALT/AST levels)

Q. How is computational modeling integrated to predict reactivity and binding modes?

  • Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding to kinases (e.g., EGFR TK: docking score −9.2 kcal/mol) .
  • DFT Calculations : HOMO-LUMO gaps (4.5–5.0 eV) correlate with electrophilic reactivity of the thiadiazole ring .
  • MD Simulations : 100-ns trajectories assess azetidine ring flexibility in aqueous/PBS environments, guiding prodrug design .

Methodological Considerations

  • Contradiction Analysis : Conflicting spectral data (e.g., unexpected NMR shifts) are resolved by repeating reactions under inert atmospheres to exclude oxidation byproducts .
  • Comparative Studies : Analog libraries (e.g., 17 compounds in ) are screened to establish trends in substituent effects on bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.